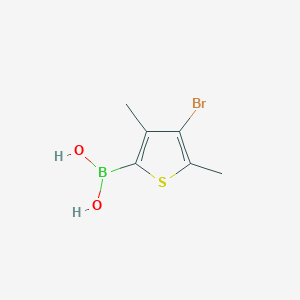

(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid

Overview

Description

“(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C6H8BBrO2S . It has a molecular weight of 234.91 . It is typically stored in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C .

Molecular Structure Analysis

The InChI code for “(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid” is 1S/C6H8BBrO2S/c1-3-4(7)2-5(10-3)6(8)9/h2,8-9H,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Physical And Chemical Properties Analysis

“(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid” is a solid at room temperature . It has a high GI absorption and is not a substrate or inhibitor for various cytochrome P450 enzymes . Its water solubility is calculated to be 0.35 mg/ml .Scientific Research Applications

Synthesis and Crystal Structure Analysis

Amino-3-fluorophenyl boronic acid, synthesized from 4-bromo-2-fluoroaniline, has applications in the construction of glucose sensing materials operating at the physiological pH of bodily fluids. This derivative, with a pendant amine, facilitates attachment to polymers. Boronic acids, including this derivative, are significant in synthetic chemistry for Suzuki cross-coupling reactions, asymmetric synthesis of amino acids, and more (Das, Alexeev, Sharma, Geib, & Asher, 2003).

Phosphorescent and Mechanoluminescent Materials

The cyclic-esterification of aryl boronic acids, including 4-(carbazol-9-yl)phenylboronic acid, has shown promise for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. These materials exhibit different optical properties due to variations in molecular packing structures and intermolecular interactions (Zhang, Sun, Tang, Wang, Fan, Liu, Xue, & Yang, 2018).

Antihypertensive Therapy

An alternative synthesis of telmisartan, an important antihypertensive agent, involves metalation of 4-bromo toluene to produce the key boronic acid ester intermediate for palladium-catalyzed biaryl coupling. This methodology is notable for its convenience and suitability for industrial production (Kumar, Ghosh, & Mehta, 2010).

Synthesis of Glucuronic Acid-Conjugated Metabolites

The synthesis of glucuronic acid-conjugated metabolites of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) demonstrates the utility of boronic acid derivatives in the development of methods for analyzing these metabolites in urine. This contributes to the understanding of the metabolic fate of 2C-B (Kanamori, Yamamuro, Kuwayama, Tsujikawa, Iwata, & Inoue, 2017).

Stereoselective Chemistry

Boronic ester chemistry has been applied in the highly stereoselective synthesis of pheromones, such as the cigarette beetle's pheromone. This involves a series of reactions starting from 2-bromo-1-butene to achieve the desired molecular structure (Matteson, Singh, Schafman, & Yang, 1998).

Halodeboronation of Aryl Boronic Acids

The halodeboronation of aryl boronic acids, including 2-bromo-3-fluorobenzonitrile synthesis, showcases the generality of this transformation. This process forms aryl bromides and chlorides in good to excellent yields, demonstrating the versatility of boronic acids in organic synthesis (Szumigala, Devine, Gauthier, & Volante, 2004).

Supramolecular Structures

The study of ortho-substituted arylboronic acids, such as ortho-bromophenylboronic acids, in the solid state through X-ray diffraction techniques has provided insights into their dimer formation and interconnection. This research aids in understanding the molecular behavior of boronic acids (Filthaus, Oppel, & Bettinger, 2008).

Synthesis of Ligands and ansa-Zirconocenes

Substituted halo-thiophenes and indenes, derived from boronic acids, are used in Suzuki−Miyaura, Negishi, and Murahashi protocols for synthesizing aryl-substituted indenes. These compounds are significant for further synthesis of ansa-metallocenes, used in highly active and stereoselective olefin polymerization catalysts (Izmer, Lebedev, Nikulin, Ryabov, Asachenko, Lygin, Sorokin, & Voskoboynikov, 2006).

Safety and Hazards

“(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid” is classified as a warning substance . The hazard statements associated with it are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

(4-bromo-3,5-dimethylthiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BBrO2S/c1-3-5(8)4(2)11-6(3)7(9)10/h9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFURVKXPSNUGPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(S1)C)Br)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BBrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571987 | |

| Record name | (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid | |

CAS RN |

172872-73-0 | |

| Record name | (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5-Tetramethyl-2-(2H,4H-spiro[benzo[b][1,4]dioxepine-3,1'-cyclopropan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B8228100.png)

![10-Bromo-11H-benzo[a]carbazole](/img/structure/B8228148.png)

![4-Bromo-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B8228154.png)

![ethyl (2Z)-3-cyano-2-[(2,4-difluorophenyl)hydrazinylidene]propanoate](/img/structure/B8228178.png)